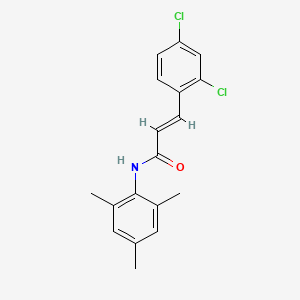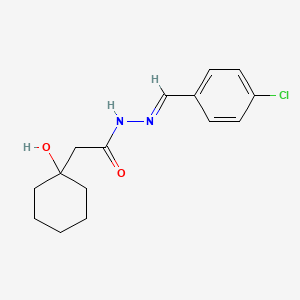![molecular formula C20H23N3O3 B5559316 (1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)
(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of azaspiro compounds, including those with similar frameworks, involves intricate organic synthesis techniques. One method for synthesizing azaspiro nonanes involves one-pot reactions, such as the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones, leading to the formation of azaspiro nonanediones in good yields (Thanh‐Truc Huynh et al., 2017)(source). This method showcases the efficiency and versatility of synthesis approaches for structurally complex azaspiro compounds.
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by their spirocyclic nature, where a pyrimidine or similar heterocyclic component is often part of the core structure. For instance, studies on azaspiro[4.4]nonane derivatives focus on their conformation and stereochemistry, which are crucial for their biological activity and interaction with biological targets (Josep Aiguadé et al., 2001)(source).
Chemical Reactions and Properties
Azaspiro compounds undergo various chemical reactions, including glycosylation, oxidation, and polymerization, depending on their functional groups and structural configuration. For example, azaspiro[4.5]decane derivatives have been synthesized and evaluated for anticancer activity, illustrating the functional versatility of these compounds (E. M. Flefel et al., 2017)(source).
Physical Properties Analysis
The physical properties of azaspiro compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are central to understanding the applications and functionality of azaspiro compounds. For instance, the introduction of fluorinated groups into azaspiro[4.4]nonane derivatives has been shown to enhance their anticonvulsant activity, highlighting the impact of chemical modifications on biological properties (J. Obniska et al., 2006)(source).
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
New 1-thia-azaspiro[4.5]decane derivatives have been synthesized, showing moderate to high inhibition activities against various human cancer cell lines, such as HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal carcinoma). These compounds exemplify the broader class of azaspiro derivatives' potential in anticancer research (Flefel et al., 2017).
Anticonvulsant Properties
A series of N-phenylamino derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones were developed, showing promising anticonvulsant properties. Among them, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione exhibited significant anti-seizure properties in animal models, highlighting the potential of azaspiro compounds in neuropharmacology (Kamiński et al., 2008).
Antimicrobial Activity
The substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids showed notable antimicrobial activity against various strains, including Candida albicans and gram-positive microorganisms like Staphylococcus aureus and Bacillus subtilis. These findings suggest azaspiro derivatives as potential antimicrobial agents (Krolenko et al., 2016).
GPR119 Agonists for Diabetes Treatment
7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists with significant effects on glucose lowering in diabetic rat models. These results indicate the potential of such compounds in the development of new treatments for diabetes (Matsuda et al., 2018).
Antibacterial Activity Against Respiratory Pathogens
Novel 7-azaspiro[3.5]nonane derivatives demonstrated potent antibacterial activity against key respiratory pathogens, including multidrug-resistant and quinolone-resistant strains, pointing to their potential in treating respiratory tract infections (Odagiri et al., 2013).
Propriétés
IUPAC Name |
[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-21-12-15(18(22-13)14-5-3-2-4-6-14)19(26)23-9-7-20(8-10-23)16(24)11-17(20)25/h2-6,12,16-17,24-25H,7-11H2,1H3/t16-,17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBPZRJKHZGAOY-CALCHBBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCC4(CC3)C(CC4O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCC4(CC3)[C@@H](C[C@@H]4O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)
![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)
![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)
![5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide](/img/structure/B5559256.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)
![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)
![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)
![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)